molecular formula C15H15NO3S2 B2705781 Methyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate CAS No. 895458-55-6

Methyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate

Cat. No.: B2705781
CAS No.: 895458-55-6
M. Wt: 321.41
InChI Key: FTUXJKMBTMNCCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, such as the one , can be synthesized using various methods. One common method is the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate” can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, they can react with different nucleophiles and electrophiles . The reactivity of these compounds is due to the ambident nucleophilicity of enamines and electrophilicity of enones .

Scientific Research Applications

Organic Synthesis and Chemical Properties

A Facile Four-Component Gewald Reaction

This compound is synthesized through a simplified Gewald reaction that occurs under aqueous conditions, showcasing an efficient method for producing thiophene derivatives. The process involves ethyl cyanoacetate, an α-methylene carbonyl compound, a primary or secondary amine, and elemental sulfur, highlighting the compound's role in synthesizing 2-amino-3-carboxamide derivatives of thiophene efficiently at room temperature (Abaee & Cheraghi, 2013).

Single Crystal X-ray Structure Analysis

The structural properties of a related thiophene derivative have been analyzed using single crystal X-ray diffraction. This study provides insights into the molecular structure, confirming its characteristics through various spectroscopic techniques. Such analyses are crucial for understanding the chemical behavior and potential applications of thiophene derivatives (Ramazani et al., 2011).

Biological Activities

Evaluation for Antimicrobial Activity

Thiophene derivatives, including those related to Methyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate, have been synthesized and evaluated for their antimicrobial properties. Such studies underscore the potential of thiophene derivatives as significant contributors to developing new antimicrobial agents. This research emphasizes the compound's role in synthesizing biologically active molecules with potential applications in pharmaceuticals (Prasad et al., 2017).

Biological Activities of Substituted Derivatives

The synthesis and biological evaluation of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate highlight the compound's significance in medicinal chemistry. These derivatives exhibit antibacterial and antifungal activities, illustrating the thiophene derivatives' potential as bioactive molecules (Faty, Hussein, & Youssef, 2010).

Properties

IUPAC Name

methyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-10-3-5-11(6-4-10)21-9-13(17)16-14-12(7-8-20-14)15(18)19-2/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUXJKMBTMNCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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